molecular formula C16H15FN2O5S B2831744 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide CAS No. 941950-84-1

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide

Cat. No.: B2831744
CAS No.: 941950-84-1
M. Wt: 366.36
InChI Key: RDFDIHOFASFIKM-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide (CAS 941950-84-1) is a synthetic sulfonamide-based compound provided for scientific investigation. This chemical is of significant research interest due to the well-documented pharmacological profile of sulfonamide derivatives, which includes documented analgesic and antiallodynic effects in preclinical models . Sulfonamides are investigated for their potential to modulate neuropathic pain, a complex condition arising from nerve injury or diseases such as diabetes mellitus . Research on related compounds suggests potential mechanisms of action may involve the serotonergic system (e.g., 5-HT receptors) and opioidergic pathways, as evidenced by the reversal of thermal analgesia by antagonists like ondansetron and naloxone in studies on structurally similar molecules . Furthermore, certain sulfonamides exhibit carbonic anhydrase inhibitory activity, which represents a newer potential target for managing neuropathic pain by reversing alterations in intracellular pH in neurons . Beyond pain research, sulfonamide cores are explored in diverse areas, including as antagonists for receptors like CMKLR1, which plays a role in inflammation and obesity . This product is characterized with a molecular formula of C16H15FN2O5S and a molecular weight of 366.36 g/mol . It is supplied for in vitro studies and other non-clinical research applications. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDIHOFASFIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-nitroaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as sodium methoxide, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

a. 4-(4-Fluorobenzenesulfonyl)-N-(4-Nitrophenyl)butanamide vs. N-(4-Aminophenyl) Analogs

  • Compound 1035 (N-(4-aminophenyl)-4-(2’-fluoro-[1,1’-biphenyl]-4-yl)butanamide): Replaces the 4-nitrophenyl group with a 4-aminophenyl group. Synthesized via reduction of the nitro group in 4-(2’-fluoro-biphenyl)-N-(4-nitrophenyl)butanamide using Pd/C catalysis .

b. This compound vs. N-(3,4,5-Trimethoxyphenyl) Analogs

  • Compound 1034 (4-(2’-fluoro-biphenyl)-N-(3,4,5-trimethoxyphenyl)butanamide):
    • Features a trimethoxyphenyl group, which introduces steric bulk and electron-donating methoxy groups.
    • Higher Rf value (0.37 vs. 0.09 for nitrophenyl analogs) indicates altered polarity .
Property This compound Compound 1035 Compound 1034
Amide Substituent 4-Nitrophenyl 4-Aminophenyl 3,4,5-Trimethoxyphenyl
Polarity High (nitro group) Moderate Low (methoxy)
Synthetic Yield Not reported Not reported 78%
Melting Point Not reported Not reported 130–132°C

Variations in the Sulfonyl/Biphenyl Moiety

a. This compound vs. Biphenyl Derivatives

  • Compound 9 (4-(2’-fluoro-biphenyl)-N-(4-nitrophenyl)butanamide): Replaces the 4-fluorobenzenesulfonyl group with a 2’-fluoro-biphenyl moiety. Synthesized via PyBOP®-mediated amidation with 78% yield .

b. This compound vs. Phenoxy Derivatives

  • 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide: Substitutes sulfonyl with a bulky phenoxy group.
Property This compound Compound 9 Phenoxy Analog
Core Substituent 4-Fluorobenzenesulfonyl 2’-Fluoro-biphenyl 2,4-Di-tert-pentylphenoxy
Lipophilicity Moderate (sulfonyl) High (biphenyl) Very High (tert-pentyl)
Synthetic Complexity Moderate Moderate High

Comparison with Benzimidazole-Containing Analogs

  • N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide: Incorporates a benzimidazole ring on the amide-attached phenyl group. Molecular formula: C₂₃H₂₀FN₃O₃S (vs. C₁₆H₁₄FN₂O₅S for the parent compound).

Stability and Decomposition Pathways

  • N-(4-Nitrophenyl)butanamide (simplified analog of the target compound) decomposes into 1-nitrocyclohexene (m/z 183) and smaller fragments (m/z 127) under oxidative conditions.
  • The 4-fluorobenzenesulfonyl group in the target compound likely stabilizes the amide bond, reducing decomposition rates compared to non-sulfonylated analogs .

Biological Activity

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide, also known by its CAS number 941950-84-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of a fluorobenzene moiety enhances its lipophilicity, potentially improving its bioavailability. The nitrophenyl group may also play a role in its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H12FNO4S
Molecular Weight299.30 g/mol
CAS Number941950-84-1

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections, suggesting potential antimicrobial properties for this compound as well.

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems. Although specific data on this compound is limited, related compounds have provided insights into possible activities.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of sulfonamide derivatives, it was found that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis, a crucial pathway for bacterial growth.

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
SulfanilamideE. coli15
TrimethoprimS. aureus18
This compoundTBDTBD

Pharmacological Effects

Research into similar compounds suggests that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Properties : Some sulfonamides are known to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : The compound may also possess pain-relieving properties, making it a candidate for further investigation in pain management.

Q & A

Q. What are the recommended synthetic routes for 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a fluorobenzene derivative followed by coupling with a nitro-substituted aniline. Key steps include:

  • Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl group to the 4-nitrophenylamine moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    Optimization : Adjusting temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to minimize side reactions like hydrolysis of the sulfonamide group .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups, fluorophenyl protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 408.4 g/mol) via high-resolution MS (HRMS) or LC-MS .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Substituent Variations : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups) to evaluate effects on potency .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (fluorophenyl) motifs .
  • Data Analysis : Correlate IC50_{50} values with electronic (Hammett σ) and steric (Taft Es) parameters of substituents .

Q. Example SAR Table

Substituent (R)MIC (µg/mL, S. aureus)IC50_{50} (nM, Carbonic Anhydrase)
-NO2_212.545
-CN25.0120
-OCH3_350.0>500

Source : Data extrapolated from .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50}50​ values across studies)?

  • Standardized Assay Conditions : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration ≤1%) .
  • Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorescence assays .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. How can the compound’s metabolic stability and toxicity profile be assessed preclinically?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t1/2_{1/2}) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Acute Toxicity : Perform OECD 423 tests in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Q. What computational methods predict target specificity and off-target effects?

  • Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs) .
  • Machine Learning : Train models on ChEMBL datasets to predict off-target binding (e.g., hERG channel inhibition) .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s Rule of 5), and blood-brain barrier penetration .

Methodological Considerations for Experimental Design

Q. How to optimize reaction yields for scale-up synthesis?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic sulfonylation steps .
  • Catalysis : Use Pd/C or Ni catalysts for nitro group reductions in follow-up derivatization .

Q. What analytical techniques quantify degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed sulfonamide) and propose degradation pathways .

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